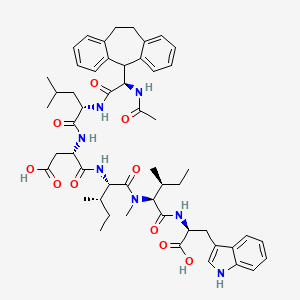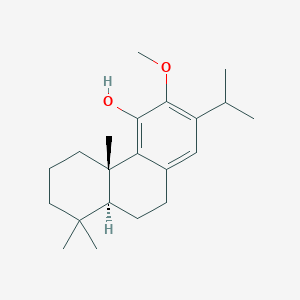![molecular formula C7H5Cl3N2O3 B3034455 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate CAS No. 178211-02-4](/img/structure/B3034455.png)
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
Descripción general
Descripción
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of two chlorine atoms, a pyridazinone ring, and a chloroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate typically involves the reaction of 4,5-dichloro-6-hydroxy-1(6H)-pyridazinone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazinone ring.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone ring.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazinone derivative with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dichloro-6-hydroxy-1(6H)-pyridazinone: A precursor in the synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate.
2-chloroacetyl chloride: A reagent used in the synthesis of the compound.
Pyridazinone derivatives: A class of compounds with similar structures and chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both the pyridazinone ring and the chloroacetate group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O3/c8-1-5(13)15-3-12-7(14)6(10)4(9)2-11-12/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNDRDMVBBFWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)COC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)




![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)





